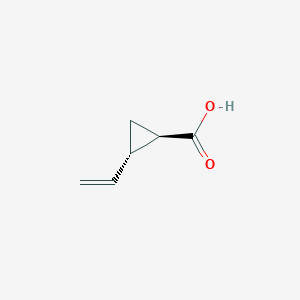
Cyclopropanecarboxylic acid, 2-ethenyl-, trans-
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
The molecular structure of “Cyclopropanecarboxylic acid, 2-ethenyl-, trans-” consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions . Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .Physical And Chemical Properties Analysis
In its pure form, cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility . Cyclopropanecarboxylic acid demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Chiral Diphosphine Ligands Optically active trans-2,3-bis(diphenylphosphino)-1-methyl-1-cyclopropanecarboxylic acid demonstrates the utility of cyclopropane derivatives in asymmetric synthesis. Using its palladium complex, asymmetric allylic alkylation of 2-cyclohexenyl acetate was successfully carried out, showing cyclopropane's role in facilitating stereocontrolled organic transformations (Okada et al., 1992).
Biochemical Significance in Plants Research on 1-(malonylamino)cyclopropane-1-carboxylic acid, a derivative of 1-aminocyclopropane-1-carboxylic acid (an ethylene precursor in plants), illustrates the biochemical significance of cyclopropane derivatives in plant physiology. The study of such compounds helps understand plant growth, senescence, and stress responses (Hoffman et al., 1982).
Synthesis of Deuterium-labeled Derivatives The synthesis of deuterium-labeled cyclopropane derivatives, including 1-aminocyclopropane-1-carboxylic acid, showcases the importance of cyclopropane-based compounds in isotopic labeling studies. These studies are crucial for understanding the mechanistic aspects of ethylene biosynthesis and action in plants, providing insights into plant biology and agricultural sciences (Ramalingam et al., 1984).
Inhibition Studies Cyclopropane derivatives, such as cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have shown inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. Such studies are significant for understanding the modulation of ethylene production, a critical plant hormone involved in various developmental processes and stress responses (Dourtoglou & Koussissi, 2000).
Safety and Hazards
Cyclopropanecarboxylic acid is combustible and may be corrosive to metals . It causes serious eye damage and severe skin burns . It is also toxic if swallowed . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
(1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCJGIGTNSDKO-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482897 | |
| Record name | (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2183-88-2 | |
| Record name | (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Difluoromethyl)-5-[2-(3-fluorophenyl)ethylsulfonyl]-4-methyl-1,2,4-triazole](/img/structure/B1654201.png)
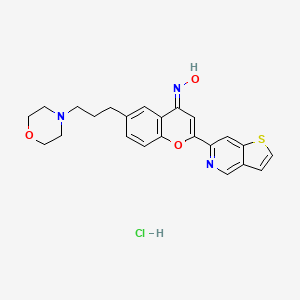
![2,4(1H,3H)-Pyrimidinedione, 6-[(1-phenylethyl)amino]-](/img/structure/B1654204.png)
![3-[Hydroxy(diphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1654205.png)
![N-[4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1654208.png)
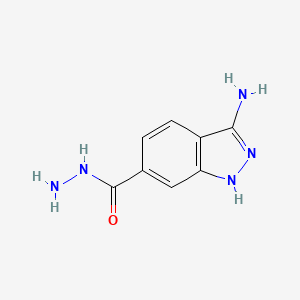
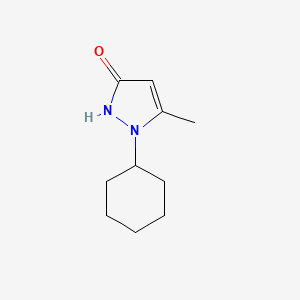

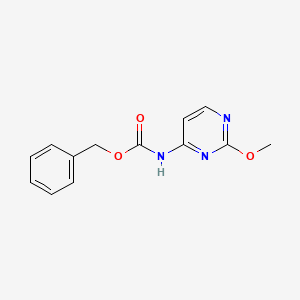
![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)